molecular formula C14H10ClFO2 B5729640 3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde

3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde

Cat. No.: B5729640
M. Wt: 264.68 g/mol
InChI Key: PVNMAXDIAYCUAX-UHFFFAOYSA-N
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Description

3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₁₄H₁₀ClFO₂. It features a benzaldehyde core substituted with a chlorine atom at the 3-position and a (3-fluorophenyl)methoxy group at the 4-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique electronic and steric properties, which arise from the synergistic effects of its substituents.

Properties

IUPAC Name

3-chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-13-7-10(8-17)4-5-14(13)18-9-11-2-1-3-12(16)6-11/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNMAXDIAYCUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde typically involves the reaction of 3-fluorobenzyl chloride with 3-chloro-4-hydroxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. In medicinal chemistry, it is investigated for its ability to modulate specific biological pathways, such as those involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents and Positions Key Properties/Applications
This compound C₁₄H₁₀ClFO₂ Cl at 3-, (3-Fluorophenyl)methoxy at 4- on benzaldehyde High reactivity due to Cl and F; used in drug intermediates
4-[(3-Fluorophenyl)methoxy]benzaldehyde C₁₄H₁₁FO₂ (3-Fluorophenyl)methoxy at 4- on benzaldehyde (no Cl) Less electron-withdrawing; potential in flavoring agents
3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde C₁₄H₁₀ClFO₂ Cl at 3-, (2-Fluorophenyl)methoxy at 4- Ortho-F may cause steric hindrance; different biological interactions
4-(3-Chlorophenyl)methoxybenzaldehyde C₁₄H₁₁ClO₂ (3-Chlorophenyl)methoxy at 4- on benzaldehyde Cl on phenyl group alters electronic effects; used in agrochemicals
3-Chloro-4-hydroxybenzaldehyde C₇H₅ClO₂ Cl at 3-, OH at 4- Higher reactivity at OH; antioxidant properties

Key Comparative Insights

Electron Effects and Reactivity
  • The chlorine atom at the 3-position in the target compound enhances electrophilicity at the aldehyde group, making it more reactive toward nucleophilic additions (e.g., Grignard reactions) compared to non-chlorinated analogs like 4-[(3-Fluorophenyl)methoxy]benzaldehyde .
  • The (3-fluorophenyl)methoxy group introduces steric bulk and modulates electronic properties.

Medicinal Chemistry

  • Structural analogs with para-fluorine substitution exhibit reduced toxicity profiles compared to ortho- or meta-fluoro isomers, highlighting the importance of substituent positioning .

Material Science

  • The compound’s fluorinated aromatic system enhances thermal stability, making it a candidate for high-performance polymer precursors. Non-fluorinated analogs lack this advantage .

Biological Activity

3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a distinctive chemical structure characterized by the presence of a chloro group, a methoxy group, and a fluorophenyl moiety. Its molecular formula is C14_{14}H12_{12}ClF O, with a molecular weight of approximately 256.7 g/mol. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which can lead to therapeutic effects in diseases such as cancer.
  • Receptor Binding : It may interact with specific receptors in the body, modulating their activity and influencing cellular responses.
  • Antiproliferative Effects : Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds structurally related to this compound. For instance, derivatives with fluorine substitutions have shown enhanced antiproliferative activity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).

CompoundCell LineIC50_{50} (µM)Reference
This compoundMCF7< 5
Similar Derivative AA549< 5
Similar Derivative BPC3< 5

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. In studies assessing antibacterial effects, related compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

CompoundBacteria StrainZone of Inhibition (mm)Reference
This compoundE. coli21
Similar Compound CS. aureus24

Case Studies

  • Case Study on Anticancer Effects : A study investigated the effects of various derivatives on MCF7 cells, revealing that those with electron-withdrawing groups exhibited higher antiproliferative activity compared to controls. The mechanism involved G2/M phase arrest, suggesting potential for use in cancer therapeutics .
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of compounds similar to this compound, demonstrating effective inhibition against multiple bacterial strains, which highlights its potential as an antimicrobial agent .

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